

Application Notes and Protocols for Obtusifolin in Diabetic Retinopathy Research

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Compound of Interest		
Compound Name:	7-Methoxy obtusifolin	
Cat. No.:	B12396182	Get Quote

Disclaimer: Extensive literature searches did not yield specific studies on **7-Methoxy obtusifolin** in the context of diabetic retinopathy. The following information is based on research conducted on the closely related compound, obtusifolin, which shares a similar structural backbone and exhibits potential therapeutic effects relevant to diabetic retinopathy. Researchers should interpret these findings with the understanding that they pertain to obtusifolin and not **7-Methoxy obtusifolin**.

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in adults with diabetes, characterized by progressive damage to the retinal microvasculature. Key pathological mechanisms include oxidative stress, chronic inflammation, and aberrant angiogenesis. Obtusifolin, an anthraquinone isolated from the seeds of Cassia obtusifolia, has demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies, suggesting its potential as a therapeutic agent for DR. These application notes provide a summary of the current research on obtusifolin's role in mitigating DR, including its mechanisms of action and relevant experimental protocols.

Mechanisms of Action

Obtusifolin appears to exert its protective effects in diabetic retinopathy through multiple pathways:



- Inhibition of Oxidative Stress: Obtusifolin has been shown to reduce the accumulation of
 oxidative stress markers in the retina of diabetic animal models. Specifically, it decreases the
 levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, and
 nitrotyrosine, an indicator of nitrosative stress.[1] Mechanistically, obtusifolin may target the
 Poldip2-Nox4 oxidative stress axis.
- Anti-inflammatory Effects: The compound is suggested to inhibit the NF-κB-MAPK-VEGFA inflammatory pathway.[2] By suppressing these signaling cascades, obtusifolin can reduce the expression of pro-inflammatory cytokines and vascular endothelial growth factor (VEGF), a key driver of vascular permeability and neovascularization in DR.
- Anti-angiogenic Properties: In in-vitro studies using human retinal pigment epithelial (ARPE-19) cells under hypoxic conditions, obtusifolin has been observed to down-regulate the expression of hypoxia-inducible factor-1α (HIF-1α) and VEGF.[3] This suggests a direct inhibitory effect on the angiogenic process that characterizes proliferative diabetic retinopathy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on obtusifolin in diabetic retinopathy models.

Table 1: In Vivo Efficacy of Obtusifolin in Diabetic Rat Models



Paramete r	Model	Treatmen t	Dosage	Duration	Results	Referenc e
Retinal Capillary Cell Apoptosis	Streptozoto cin-induced diabetic rats	Obtusifolin (oral)	100, 200, 400 mg/kg/day	11 months	Significant inhibition of apoptosis	[1]
Acellular Capillary Formation	Streptozoto cin-induced diabetic rats	Obtusifolin (oral)	100, 200, 400 mg/kg/day	11 months	Significant reduction in acellular capillaries	[1]
Retinal 8- OHdG Levels	Streptozoto cin-induced diabetic rats	Obtusifolin (oral)	100, 200, 400 mg/kg/day	11 months	Significant decrease in 8-OHdG levels	[1]
Retinal Nitrotyrosin e Levels	Streptozoto cin-induced diabetic rats	Obtusifolin (oral)	100, 200, 400 mg/kg/day	11 months	Significant decrease in nitrotyrosin e levels	[1]
Blood Glucose & Dyslipidemi a	db/db mice	Obtusin (oral)	5 and 10 mg/kg/day	12 weeks	Significant reduction in blood glucose and improved dyslipidemi a	[2]

Table 2: In Vitro Effects of Obtusifolin on Retinal Cells

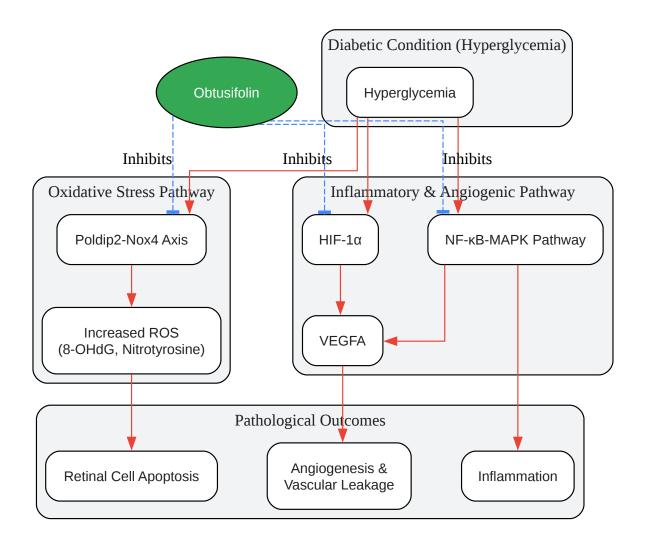


Cell Line	Condition	Treatment	Concentrati on	Outcome	Reference
ARPE-19	Hypoxia (CoCl₂)	Obtusifolin	100, 200, 400 μg/mL	Reduced cell viability, G1 phase arrest, decreased Cyclin D1 & PCNA, increased p53 & p21, inhibited VEGF, VEGFR2 & eNOS expression	[3]
Human Retinal Microvascular Endothelial Cells	High Glucose	Obtusin	Not specified	Mitigated high-glucose induced damage	[2]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways through which obtusifolin may exert its therapeutic effects in diabetic retinopathy.





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Caption: Proposed mechanism of Obtusifolin in diabetic retinopathy.

Experimental Protocols In Vivo Study: Streptozotocin-Induced Diabetic Rat Model[1]

 Animal Model: Male Sprague-Dawley rats are induced with diabetes via a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic status.

Methodological & Application



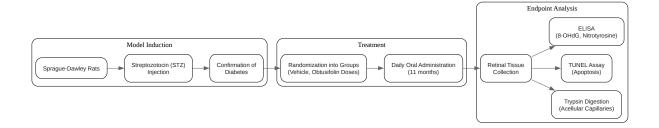


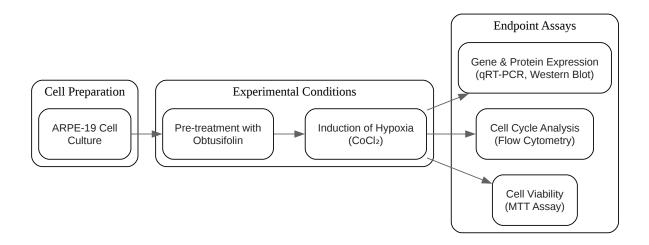
• Treatment: Diabetic rats are randomly assigned to treatment groups and receive daily oral administration of obtusifolin (100, 200, or 400 mg/kg) or vehicle for a duration of 11 months. A non-diabetic control group is also maintained.

• Retinal Analysis:

- Trypsin Digestion: At the end of the treatment period, eyes are enucleated, and retinas are isolated. Retinal vasculature is isolated by trypsin digestion to quantify acellular capillaries and endothelial cell/pericyte ratio.
- TUNEL Assay: Retinal sections are subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect and quantify apoptotic cells.
- ELISA: Retinal homogenates are used to measure the levels of 8-OHdG and nitrotyrosine by enzyme-linked immunosorbent assay (ELISA).







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